CYP2D6 Inhibition Liability: 2-Ethoxy vs. 2-Methoxy and Unsubstituted Benzamide Congeners
In a standardized CYP inhibition panel curated by the Novartis Genomics Institute and deposited in ChEMBL, 2-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide exhibited CYP2D6 inhibition with an IC₅₀ > 6 μM (>6,000 nM), placing it in the low-risk category for CYP2D6-mediated drug–drug interactions [1]. While direct head-to-head CYP data for the 2-methoxy and unsubstituted analogs are not available in the same assay format, the trend across the broader coumarin-benzamide class indicates that electron-donating substituents at the 2-position modulate CYP isoform interaction profiles [2]. The relatively weak CYP2D6 inhibition of the 2-ethoxy compound is consistent with the steric and electronic effects of the ethoxy group, which differentiates it from the 2-methoxy analog, where the smaller methoxy group may allow deeper penetration into the CYP active site [3]. Independent hERG channel profiling showed an IC₅₀ of 13.4 μM, indicating a favorable cardiac safety margin in the context of early hit triage [1].
| Evidence Dimension | CYP2D6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 6,000 nM (CYP2D6); hERG IC₅₀ = 13,400 nM |
| Comparator Or Baseline | Class-level reference: coumarin-benzamide compounds with smaller 2-substituents (e.g., 2-methoxy, 2-H) are reported to exhibit variable CYP inhibition profiles; quantitative head-to-head data unavailable for exact analogs |
| Quantified Difference | Target compound classified as low-risk CYP2D6 inhibitor (IC₅₀ > 6 μM); hERG IC₅₀ > 10 μM suggests acceptable cardiac safety margin |
| Conditions | In vitro enzyme inhibition assay using recombinant human CYP2D6 (Novartis/ChEMBL curated data); hERG inhibition measured in recombinant human potassium channel assay |
Why This Matters
Low CYP2D6 inhibition liability and favorable hERG margin support the selection of 2-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide over analogs with potentially higher off-target risk in ADMET-focused screening cascades.
- [1] ChEMBL/BindingDB. CHEMBL2058833 (BDBM50388532). CYP2D6 IC₅₀ > 6.00E+3 nM; hERG IC₅₀ 1.34E+4 nM. Curated by Genomics Institute of the Novartis Research Foundation. Available at: https://www.ebi.ac.uk/chembl/ View Source
- [2] Abdizadeh T, et al. Design, synthesis and biological evaluation of novel coumarin-based benzamides as potent histone deacetylase inhibitors and anticancer agents. Eur J Med Chem. 2017;132:42-62. View Source
- [3] Structural and electronic rationale for differential CYP binding: ethoxy vs. methoxy ortho-substituent effects on active-site accessibility. Inferred from CYP2D6 pharmacophore models (de Groot MJ, et al. Chem Res Toxicol. 1999). View Source
